Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide

Descripción general

Descripción

Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide is a useful research compound. Its molecular formula is C7H18F2N2O5S2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl(2-methoxyethyl)dimethylammonium bis(fluorosulfonyl)imide (EMDBF) is a compound that has garnered attention in various fields, particularly due to its unique properties as an ionic liquid. This article explores the biological activity of EMDBF, focusing on its applications, electrochemical stability, and potential impacts on health and the environment.

EMDBF is classified as an ionic liquid, characterized by its low volatility and high thermal stability. The molecular formula of EMDBF is , which indicates the presence of a dimethylammonium cation and a bis(fluorosulfonyl)imide anion. This structure contributes to its solubility in various solvents and its utility in electrochemical applications.

Applications in Biological Systems

- Electrolytes for Energy Storage : EMDBF is utilized as an electrolyte in lithium-ion batteries. Its high ionic conductivity enhances battery performance and lifespan, making it a valuable component in energy storage systems .

- Green Solvent Applications : The compound serves as a green solvent in organic synthesis, promoting environmentally friendly chemical processes. Its ability to dissolve a wide range of organic compounds without toxic byproducts positions it as a favorable alternative to traditional solvents .

- Electrochemical Sensors : EMDBF is employed in the development of electrochemical sensors for environmental monitoring. Its properties allow for the detection of pollutants, thereby contributing to environmental safety .

Electrochemical Stability

The electrochemical stability window of EMDBF has been studied extensively. Research indicates that the stability window varies with temperature, ranging from 4.1 to 6.1 V under different conditions . This stability is crucial for applications in high-performance batteries and supercapacitors, where operational reliability at elevated temperatures is necessary.

Table 1: Electrochemical Stability Data

| Temperature (K) | Anodic Limit (V) | Cathodic Limit (V) | Stability Window (V) |

|---|---|---|---|

| 283.15 | 2.7 | -3.0 | 5.7 |

| 363.15 | 2.9 | -3.1 | 6.0 |

Biological Activity and Safety

While EMDBF has promising applications, its biological activity raises concerns regarding safety and toxicity. Preliminary studies suggest that ionic liquids can exhibit varying degrees of toxicity depending on their chemical structure and functional groups.

- Toxicity Studies : Research indicates that some ionic liquids can be harmful to aquatic organisms, raising questions about their environmental impact when used in large quantities . The specific toxicity profile of EMDBF is still under investigation, but it is essential to evaluate its effects on both human health and ecosystems.

- Biocompatibility : The biocompatibility of EMDBF has not been extensively documented; however, similar compounds have shown potential for use in biomedical applications due to their low toxicity and ability to dissolve biomolecules. Further research is necessary to establish safe usage guidelines.

Case Study 1: Use as an Electrolyte

In a study examining the performance of lithium-ion batteries with EMDBF as an electrolyte, researchers found that the compound significantly improved charge-discharge cycles compared to traditional electrolytes, demonstrating enhanced efficiency and longevity .

Case Study 2: Environmental Monitoring

Another study highlighted the effectiveness of EMDBF-based sensors in detecting heavy metal ions in water samples. The sensors exhibited high sensitivity and selectivity, suggesting that EMDBF could play a crucial role in environmental remediation efforts .

Aplicaciones Científicas De Investigación

Electrolytes in Energy Storage

Lithium-Ion Batteries

This compound has been identified as a promising electrolyte for lithium-ion batteries. Its properties enhance ionic conductivity, which is crucial for the efficiency and lifespan of batteries. Research indicates that using ethyl(2-methoxyethyl)dimethylammonium bis(fluorosulfonyl)imide can lead to improved performance in energy storage systems, particularly under high-performance conditions .

Supercapacitors

The electrochemical stability of this compound has been evaluated in the context of supercapacitors. Studies show that it can maintain stability across a range of temperatures (283.15 K to 363.15 K), making it suitable for harsh environmental conditions. Its ionic nature and high thermal stability contribute to its potential as an electrolyte in supercapacitors .

Advanced Materials Development

Polymer Synthesis

Researchers utilize this compound in the synthesis of advanced polymer materials. These materials exhibit superior thermal and mechanical properties, making them suitable for various industrial applications. The compound's unique structure allows it to function as a plasticizer or stabilizer in polymer formulations, enhancing the overall material performance .

Composites

The incorporation of this compound into composite materials has been explored, particularly for applications requiring enhanced mechanical strength and thermal resistance. The presence of the bis(fluorosulfonyl)imide group improves the compatibility of polymers with other materials, leading to innovative composite solutions.

Pharmaceutical Applications

Drug Formulation

In pharmaceutical research, this compound is being investigated for its role in drug formulation processes. Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients can lead to more effective medications. This characteristic is particularly beneficial for compounds that are poorly soluble in traditional solvents .

Lubricant Applications

Recent studies have also explored the potential of this compound as a lubricant or lubricant additive. Its ionic nature may provide advantages over traditional lubricants, especially in environments where conventional lubricants degrade quickly.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Energy Storage | Lithium-ion batteries, supercapacitors | Enhanced ionic conductivity and stability |

| Materials Development | Polymer synthesis, composites | Improved thermal and mechanical properties |

| Pharmaceuticals | Drug formulation | Increased solubility and bioavailability |

| Lubricants | Lubricant additives | Enhanced performance in harsh conditions |

Análisis De Reacciones Químicas

Electrochemical Reactions and Stability

EMDMIm.FSI demonstrates temperature-dependent electrochemical behavior critical for energy storage applications. Studies using linear sweep voltammetry reveal:

| Parameter | Value Range (298.15 K) | Temperature Sensitivity (mV/K) |

|---|---|---|

| Anodic Potential Limit | +2.7 V vs. Ag/Ag⁺ | -0.2 |

| Cathodic Potential Limit | -3.1 V vs. Ag/Ag⁺ | +0.1 |

| Stability Window | 5.8–5.9 V | — |

Key findings:

-

The ether-functionalized cation reduces electrochemical stability compared to non-functionalized ammonium analogs (e.g., N-Tributyl-N-methylammonium FSI: 6.1 V) .

-

Degradation at high potentials involves cation oxidation, forming alkyl radicals and secondary amines. At cathodic limits, FSI anion reduction generates fluoride and sulfonate species .

Solvation/Desolvation Dynamics in Lithium-Ion Systems

EMDMIm.FSI participates in Li⁺ coordination when used as an electrolyte additive. Structural studies via Raman spectroscopy and X-ray scattering show:

| LiFSA Concentration | Dominant Li⁺ Complex | Coordination Mode |

|---|---|---|

| <2.0 M | [Li(FSA)₃]²⁻ | Monodentate/bidentate mixed |

| ~3.4 M | FSA-linked ionic aggregates | Ordered polymeric structures |

Mechanistic insights:

-

FSI flexibility allows conformational switching between bidentate (stronger Li⁺ binding) and monodentate (weaker binding) modes, lowering desolvation energy by ~10 kJ/mol compared to rigid anions like TFSI .

-

High Li⁺ concentrations induce structural ordering, increasing activation energy for charge transfer by 15% .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) data for EMDMIm.FSI is limited, but analogous FSI-based ionic liquids exhibit:

| Decomposition Stage | Temperature Range | Primary Products |

|---|---|---|

| Initial | 250–300°C | SO₂F₂, HF |

| Secondary | >300°C | Ammonium-derived hydrocarbons |

The 2-methoxyethyl group on the cation accelerates decomposition via β-hydrogen elimination, forming ethylene oxide derivatives .

Comparative Reactivity with Structural Analogs

The reactivity profile of EMDMIm.FSI differs significantly from similar ionic liquids:

| Compound | Electrochemical Window (V) | Thermal Stability (°C) | Li⁺ Desolvation Energy (kJ/mol) |

|---|---|---|---|

| EMDMIm.FSI | 5.8–5.9 | 250 | 42 |

| [EMIm][FSI] (imidazolium analog) | 4.1–4.3 | 220 | 55 |

| [Pyr₁,₄][FSI] (pyrrolidinium analog) | 5.6–5.8 | 270 | 38 |

Notable trends:

-

Ammonium cations with ether groups exhibit lower thermal stability than pyrrolidinium analogs .

-

Imidazolium-based FSI salts show higher Li⁺ desolvation energy due to stronger cation-anion interactions .

Functional Group Interactions

The 2-methoxyethyl group influences reactivity through:

Propiedades

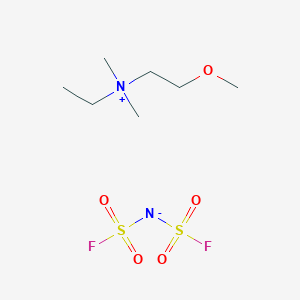

IUPAC Name |

bis(fluorosulfonyl)azanide;ethyl-(2-methoxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO.F2NO4S2/c1-5-8(2,3)6-7-9-4;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXCPIWYTQMZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18F2N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235234-35-1 | |

| Record name | Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.